19-Nor-5-androstenediol

Descripción

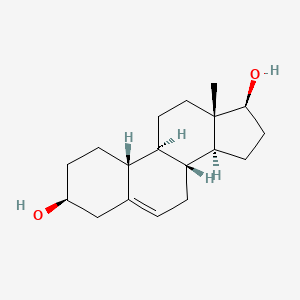

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,4,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,12-17,19-20H,3-10H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUQRXPUVKXAIO-XFUVECHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4=CCC3C1CCC2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](CC4=CC[C@H]3[C@@H]1CC[C@@H]2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703096 | |

| Record name | 19-Nor-5-androstenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Nor-5-androstenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25975-59-1 | |

| Record name | 19-Nor-5-androstenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25975-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Nor-5-androstenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025975591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Nor-5-androstenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 19-Nor-5-androstenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NOR-5-ANDROSTENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N0V272KSA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 19-Nor-5-androstenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Precursors of 19 nor 5 Androstenediol

De Novo Biosynthesis Mechanisms in Biological Systems

True de novo biosynthesis of 19-norsteroids from foundational molecules like cholesterol is not a recognized major pathway in human steroidogenesis. However, evidence suggests that minute quantities of 19-norsteroids can be produced endogenously under specific physiological conditions. wikipedia.org

One proposed mechanism involves the aromatase enzyme (CYP19A1), which is responsible for converting androgens into estrogens. wikipedia.org This process involves the oxidative removal of the C19-methyl group from the steroid's A-ring. wikipedia.org It is hypothesized that 19-norsteroids may be formed as by-products during this multi-step enzymatic conversion. nih.govnih.gov This theory is supported by the detection of 19-nortestosterone and 19-norandrostenedione (B190405) in human ovarian follicular fluid and the correlation of urinary 19-norandrosterone (B1242311) levels with high plasma estradiol (B170435) during the menstrual cycle and pregnancy. nih.govnih.govhmdb.ca

Another observed phenomenon is the in situ demethylation of endogenous steroids. Studies have shown that trace amounts of 19-norandrosterone and 19-noretiocholanolone (B1255105) can be formed from androsterone (B159326) and etiocholanolone (B196237) in stored urine samples. nih.govnih.gov This transformation is thought to be due to enzymatic activity from microorganisms, though experiments to replicate this with specific fungal species have not been successful, suggesting the process is complex. nih.govwada-ama.org

Table 1: Proposed Mechanisms for Endogenous 19-Norsteroid Formation

| Mechanism | Precursor(s) | Key Enzyme/Process | Supporting Evidence |

|---|---|---|---|

| Aromatase By-product Formation | Androgens (e.g., Testosterone (B1683101), Androstenedione) | Aromatase (CYP19A1) | - Detection in follicular fluid. nih.gov- Correlation with high estrogen levels in pregnancy and the menstrual cycle. nih.gov |

| In Situ Demethylation (Urine) | Androsterone, Etiocholanolone | Microbial Enzymatic Activity (Hypothesized) | - Formation observed in stored urine samples. nih.gov- Not replicated in controlled fungal cultures. wada-ama.org |

Enzymatic Synthesis from 19-Oxyprogesterone and Related Derivatives

The synthesis of 19-norsteroids from 19-oxygenated precursors is a plausible biochemical pathway. While direct enzymatic conversion of 19-oxyprogesterone to 19-Nor-5-androstenediol is not extensively documented, related conversions have been identified. For instance, in the human placenta, progesterone (B1679170) can be converted to 19-hydroxyprogesterone, which is considered a precursor for 19-nor-progesterone. nih.gov Furthermore, in vitro studies of human aldosterone-producing adrenal adenomas have demonstrated the ability to synthesize 19-nor-corticosteroids, such as 19-nor-aldosterone. nih.gov This indicates that specific tissues possess the enzymatic machinery capable of removing the C19-methyl group from 19-oxygenated steroids to create a 19-nor structure.

Formation from Androstenedione (B190577) and 19-Hydroxyandrostenedione in Specific Cellular Models

Androstenedione is a key intermediate in the mainstream steroidogenic pathway, serving as a direct precursor to both testosterone and estrone. genome.jp A direct conversion of androstenedione to this compound in cellular models has not been clearly established. However, as a primary substrate for the aromatase enzyme, androstenedione is central to the hypothesis that 19-norsteroids can be formed as by-products of estrogen synthesis. wikipedia.orgnih.gov

Similarly, 19-hydroxyandrostenedione is an intermediate in the aromatization process. While studies in human subjects show that it undergoes extensive conjugation for excretion, its potential role as a direct precursor to a 19-nor steroid in specific cellular environments remains an area for further investigation. drugbank.com The use of in vitro models, such as human liver microsomes, has been proposed for studying the metabolism of such compounds. researchgate.net Research indicates that the liver can aromatize certain 19-nortestosterone derivatives, suggesting the presence of enzymes capable of modifying the steroid A-ring even without the typical CYP19A1 activity. nih.gov

Relationship to Other Endogenous and Synthetic 19-Norsteroids and Androgens

This compound is structurally and metabolically linked to a family of both endogenous and synthetic androgens and 19-norsteroids. Its defining characteristic is the absence of the methyl group at the C-19 position, a feature that distinguishes all 19-norsteroids from C19 androgens like testosterone.

As a prohormone, its primary significance lies in its conversion to nandrolone (B1676933) (19-nortestosterone). This metabolic conversion is believed to be catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which transforms the 3β-hydroxyl group and the Δ5 double bond into the 3-keto, Δ4 configuration characteristic of nandrolone. nih.govnih.gov Following its conversion, nandrolone is further metabolized into the main urinary metabolites 19-norandrosterone and 19-noretiocholanolone, which are used to detect its administration. wikipedia.orgnih.gov

Table 2: Metabolic Pathway of this compound

| Precursor | Enzyme (Hypothesized) | Primary Metabolite | Key Subsequent Metabolites |

|---|

| This compound | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Nandrolone (19-Nortestosterone) | 19-Norandrosterone, 19-Noretiocholanolone |

This compound is closely related to other synthetic prohormones, including 19-nor-4-androstenediol (bolandiol) and 19-nor-5-androstenedione. wikipedia.orgdrugbank.com These compounds share the 19-nor backbone but differ in the position of the double bond or the functional group at the C-3 position, which influences their metabolic fate and biological activity.

Table 3: Structural Comparison of this compound and Related Steroids

| Compound | C-19 Methyl Group | A-Ring Structure | C-3 Functional Group | C-17 Functional Group |

|---|---|---|---|---|

| Testosterone | Present | Δ4 (double bond at C4-C5) | Ketone (=O) | Hydroxyl (-OH) |

| Androstenedione | Present | Δ4 (double bond at C4-C5) | Ketone (=O) | Ketone (=O) |

| This compound | Absent | Δ5 (double bond at C5-C6) | Hydroxyl (-OH) | Hydroxyl (-OH) |

| Nandrolone | Absent | Δ4 (double bond at C4-C5) | Ketone (=O) | Hydroxyl (-OH) |

| 19-Nor-4-androstenediol | Absent | Δ4 (double bond at C4-C5) | Hydroxyl (-OH) | Hydroxyl (-OH) |

Metabolic Transformations and Catabolism of 19 nor 5 Androstenediol

Phase I Metabolism: Reductive Pathways

Phase I metabolism of 19-Nor-5-androstenediol initially involves its conversion to its more active counterpart, nandrolone (B1676933) (19-nortestosterone). This is followed by reductive processes that modify the steroid's A-ring and keto groups. These reactions are catalyzed by specific enzymes, leading to the formation of several key metabolites.

The enzyme 5α-reductase plays a crucial role in the metabolism of nandrolone, the active hormone derived from this compound. wikipedia.org This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. wikipedia.orgbioscientifica.com This conversion results in the formation of 5α-reduced metabolites. Specifically, nandrolone is metabolized by 5α-reductase to 5α-dihydronortestosterone. oup.com Subsequent metabolism of this intermediate leads to the formation of 19-norandrosterone (B1242311), which is a principal and detectable urinary metabolite. wikipedia.orgdshs-koeln.de The activity of 5α-reductase is a key determinant in the production of this specific class of metabolites. nih.govdutchtest.com

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes essential for the interconversion of keto- and hydroxyl- groups on the steroid nucleus. Following the administration of this compound, 3β-hydroxysteroid dehydrogenase is involved in converting the 3β-hydroxyl group of the parent compound to a ketone, yielding 19-nor-4-androstenedione, which is then converted to nandrolone by 17β-hydroxysteroid dehydrogenase (17β-HSD). oup.comovid.com

After the initial formation of nandrolone and its subsequent reduction by 5α-reductase and its isomer 5β-reductase, HSDs continue to modify the resulting molecules. For instance, 3α-hydroxysteroid dehydrogenase (3α-HSD) acts on the 3-keto group of 5α-dihydronortestosterone and 5β-dihydronortestosterone to produce the 3α-hydroxy metabolites, 19-norandrosterone and 19-noretiocholanolone (B1255105), respectively. researchgate.netutsouthwestern.edu This enzymatic activity is critical for the formation of the final urinary metabolites that are markers for the use of 19-norsteroids. ovid.com

Phase II Metabolism: Conjugation and Derivatization

Following Phase I transformations, the resulting metabolites undergo Phase II metabolism. This phase involves conjugation reactions, where polar molecules are attached to the steroid metabolites, increasing their water solubility and facilitating their excretion from the body, primarily through urine. dshs-koeln.de The main conjugation pathways for this compound metabolites are glucuronidation and sulfation. nih.gov

Glucuronidation is a major Phase II metabolic pathway for the metabolites of this compound. dshs-koeln.de In this process, glucuronic acid is attached to the hydroxyl groups of metabolites like 19-norandrosterone and 19-noretiocholanolone. This reaction is catalyzed by a family of enzymes known as uridine (B1682114) diphospho-glucuronosyltransferases (UGTs). dshs-koeln.demdpi.com

Research has identified specific UGT isoforms that are primarily responsible for the glucuronidation of 19-norandrosterone. The main isoenzymes involved are UGT2B7 and UGT2B17. dshs-koeln.de The resulting glucuronide conjugates are highly water-soluble and are efficiently eliminated in the urine. nih.gov For a period following administration, 19-norandrosterone glucuronide is often the most abundant metabolite found in urine. nih.gov

| UGT Isoform | Relative Contribution (%) |

|---|---|

| UGT2B7 | 39 |

| UGT2B17 | 31 |

In addition to glucuronidation, sulfation is another significant Phase II conjugation pathway for the metabolites of this compound. nih.gov This process involves the transfer of a sulfonate group to the steroid metabolite, a reaction catalyzed by sulfotransferase enzymes. Both 19-norandrosterone and 19-noretiocholanolone are excreted as sulfate (B86663) conjugates. nih.govsemanticscholar.org

Studies have shown that the relative amounts of glucuronidated and sulfated metabolites can change over time. While glucuronides may dominate in the hours immediately following administration, sulfate conjugates can become more prominent at later time points. nih.gov For instance, in one study, the main metabolite four days after administration was 19-norandrosterone sulfate. nih.gov This indicates that monitoring for sulfate metabolites can increase the window of detection for 19-norsteroid use. nih.gov

Identification and Characterization of Primary and Secondary Metabolites (e.g., 19-norandrosterone, 19-noretiocholanolone)

The metabolic processes described result in the formation of specific, identifiable metabolites in plasma and urine. Following the administration of this compound, the parent compound is converted to nandrolone and then further metabolized. nih.gov

The primary and most significant urinary metabolites are 19-norandrosterone (the 5α-isomer) and 19-noretiocholanolone (the 5β-isomer). nih.govdshs-koeln.denih.gov These compounds are the main urinary indicators used to detect the administration of nandrolone or its prohormones. researchgate.net A study involving the oral administration of 19-norandrostenediol, a closely related compound, showed that both 19-norandrosterone and 19-noretiocholanolone were the main metabolites detected in both glucuronide and sulfate fractions. nih.gov

Quantitative analysis has determined the plasma concentrations of these metabolites following administration of this compound. These findings confirm the conversion of the prohormone into these key metabolic end-products. nih.gov

| Compound | Max. Plasma Concentration (ng/mL) |

|---|---|

| This compound | 1.1 (±0.7) |

| Nandrolone | 4.0 (±2.6) |

| 19-Norandrosterone | 154.8 (±130.8) |

| 19-Noretiocholanolone | 37.7 (±6.9) |

In Vitro Metabolic Fate Investigations

The in vitro investigation of this compound metabolism focuses on its enzymatic conversion in controlled laboratory settings, typically using subcellular fractions like liver microsomes or specific cell lines. These studies are crucial for identifying the primary metabolic pathways, the enzymes involved, and the resulting metabolites. As a prohormone, the principal metabolic fate of this compound is its conversion to the more potent androgen, nandrolone (19-nortestosterone).

The primary enzymatic reaction responsible for this transformation is catalyzed by the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzyme complex. This enzyme system is prevalent in various tissues, including the liver, and is a key component of steroidogenic pathways. glowm.com The 3β-HSD enzyme first oxidizes the 3β-hydroxyl group of this compound to a 3-keto group. Subsequently, the isomerase component of the complex shifts the double bond from the Δ5 position (between carbons 5 and 6) to the more stable Δ4 position (between carbons 4 and 5). This two-step process results in the formation of nandrolone. nih.gov

While direct, detailed in vitro studies quantifying the metabolic turnover of this compound are not extensively documented in publicly available literature, the metabolic pathway is well-established based on its chemical structure and the known function of steroidogenic enzymes. glowm.comnih.gov The anabolic activity of related compounds, such as bolandiol (B191990) (19-nor-4-androstenediol), has been largely attributed to this conversion to nandrolone. nih.gov

Further metabolism can occur on the resulting nandrolone molecule. In vitro systems using liver microsomes have demonstrated that androgens like testosterone (B1683101) undergo hydroxylation at various positions, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily. madbarn.com By analogy, nandrolone formed from this compound in an in vitro setting could be a substrate for similar CYP-mediated hydroxylations, leading to a variety of hydroxylated metabolites.

The table below outlines the principal and potential secondary metabolic transformations of this compound that can be investigated in vitro.

Table 1: In Vitro Metabolic Pathways of this compound

| Metabolic Pathway | Enzyme System | Substrate | Primary Product | Notes |

|---|---|---|---|---|

| Oxidation/Isomerization | 3β-hydroxysteroid dehydrogenase (3β-HSD) / Δ5-Δ4 isomerase | This compound | Nandrolone (19-Nortestosterone) | This is the primary activation pathway, converting the prohormone to a potent androgen. glowm.comnih.gov |

| Hydroxylation | Cytochrome P450 (CYP) enzymes (e.g., CYP3A subfamily) | Nandrolone | Hydroxylated nandrolone metabolites | This is a potential secondary pathway for catabolism, based on in vitro studies of similar androgens. madbarn.com |

Subsequent catabolism in a complete in vitro system (such as liver S9 fractions or hepatocytes) would involve the reduction of nandrolone to its major inactive metabolites, 19-norandrosterone and 19-noretiocholanolone. These conversions are primarily carried out by 5α-reductase and 3α/3β-hydroxysteroid dehydrogenases. Although primarily documented through in vivo excretion studies, these enzymatic steps are fundamental to steroid catabolism and would be expected to occur in comprehensive in vitro models. nih.gov

Table 2: Key Compounds in the In Vitro Metabolism of this compound

| Compound Name | Chemical Name | Role |

|---|---|---|

| This compound | Estr-5-ene-3β,17β-diol | Parent Compound / Substrate |

| Nandrolone | 17β-hydroxyestr-4-en-3-one | Primary Active Metabolite |

| 19-Norandrosterone | 3α-hydroxy-5α-estran-17-one | Downstream Inactive Metabolite |

| 19-Noretiocholanolone | 3α-hydroxy-5β-estran-17-one | Downstream Inactive Metabolite |

Enzymology and Regulatory Mechanisms of 19 nor 5 Androstenediol Metabolism

Steroidogenic Enzyme Systems Involved in Synthesis and Conversion

The biotransformation of 19-nor-5-androstenediol is carried out by several key enzyme families that are fundamental to general steroid metabolism. These enzymes modify the structure of the steroid molecule, altering its biological activity.

Steroid 5α-reductases are microsomal enzymes that catalyze the NADPH-dependent reduction of the double bond at the C4-C5 position of various C19 and C21 steroids. nih.gov This conversion is often a critical step in the metabolic activation of androgens. In the context of 19-norsteroids, 5α-reductase is involved in the metabolism of nandrolone (B1676933) (19-nortestosterone) and its prohormones. nih.gov The action of 5α-reductase on a 19-norsteroid substrate results in the formation of a 5α-reduced metabolite. For instance, the metabolism of 19-norandrostenedione (B190405) and 19-nortestosterone in porcine Leydig cells leads to the production of 5α-reduced products like 5α-estrane-3β,17β-diol. nih.gov

There are three known isoenzymes of 5α-reductase (Type 1, 2, and 3), each with distinct tissue distribution and biochemical properties. wikipedia.org The type 2 isozyme generally exhibits a higher affinity for testosterone (B1683101) compared to the type 1 isozyme. nih.gov Inhibition of 5α-reductase can significantly alter the metabolic pathway of 19-norandrogens, leading to a reduction in 5α-reduced metabolites and a concurrent increase in estrogen secretion, suggesting a redirection of the metabolic flux towards aromatization. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes crucial for the biosynthesis and inactivation of steroid hormones. nih.gov They catalyze the reversible oxidation and reduction of hydroxyl/keto groups at various positions on the steroid nucleus. The structure of this compound, being a 3β,17β-diol, points directly to the involvement of HSDs in its metabolism.

Specifically, 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a key bifunctional enzyme that catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration, an essential step in the biosynthesis of all active steroid hormones. oup.comfrontiersin.org The conversion of this compound to 19-nortestosterone would involve the action of 3β-HSD.

Furthermore, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are responsible for the interconversion between 17-keto and 17β-hydroxy steroids. nih.gov At least five isoenzymes of 17β-HSD have been identified, with varying substrate specificities and tissue distributions. For example, types 3 and 5 17β-HSD catalyze the formation of testosterone from androstenedione (B190577). nih.gov These enzymes play a critical role in modulating the androgenic or estrogenic activity within a specific tissue, a concept known as intracrinology. nih.gov

The aromatase enzyme complex, a member of the cytochrome P450 superfamily (CYP19A1), is responsible for the aromatization of the A-ring of androgens to form estrogens. This process is not a single reaction but a sequence of three successive hydroxylations of the C19-methyl group, culminating in its elimination and the formation of the phenolic A-ring characteristic of estrogens.

While the primary function of aromatase is estrogen biosynthesis, it is also implicated in the formation of 19-norsteroids. Endogenous production of 19-norsteroids can occur as a metabolic by-product during the aromatization of C19 androgens. This suggests that this compound or its precursors could potentially be formed through pathways involving the aromatase complex, although it is primarily considered a synthetic compound.

Enzyme Kinetics and Substrate Specificity Studies

The efficiency and pathway of this compound metabolism are determined by the kinetic parameters (e.g., Kₘ and k꜀ₐₜ) of the involved enzymes and their specificity for this particular substrate. While detailed kinetic studies specifically for this compound are not extensively documented in the available literature, the characteristics of the relevant enzyme families with analogous substrates provide significant insight.

5α-Reductase: The two principal isozymes have different kinetic properties. Type 1 5α-reductase has a broad pH optimum (alkaline range) and a lower affinity (higher Kₘ) for testosterone. In contrast, Type 2 has a narrow, acidic pH optimum and a much higher affinity (lower Kₘ) for testosterone. nih.gov The affinity for the cofactor NADPH is similar for both isozymes. nih.gov

Hydroxysteroid Dehydrogenases (HSDs): The kinetics of HSDs can be complex. For example, 17β-HSD1 is reported to follow a rapid equilibrium random bi-bi kinetic mechanism, where either the cofactor (NADPH) or the steroid substrate can bind first. nih.gov This differs from many other HSDs that follow a more common sequential ordered mechanism. nih.gov

Aromatase (CYP19A1): Aromatase is a distributive enzyme, meaning its intermediates (19-hydroxy and 19-oxo androgens) can dissociate from the enzyme before the reaction sequence is complete. The enzyme exhibits a high catalytic efficiency for converting androstenedione to estrone.

The table below summarizes kinetic data for key steroidogenic enzymes with related, well-studied substrates, providing a comparative framework for understanding the potential metabolism of this compound.

| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) | Notes |

|---|---|---|---|---|---|

| 5α-Reductase Type 2 | Testosterone | ~0.004–1 | - | - | High affinity; data varies with assay conditions. nih.gov |

| 5α-Reductase Type 1 | Testosterone | ~1–5 | - | - | Lower affinity compared to Type 2. |

| Aromatase (CYP19A1) | Androstenedione | - | 0.06 | 1.4 x 10⁶ | Represents the overall conversion to estrone. |

| Aromatase (CYP19A1) | 19-Hydroxy Androstenedione | - | 0.13 | - | Intermediate in the aromatase reaction. |

| Aromatase (CYP19A1) | 19-Oxo Androstenedione | - | 0.42 | - | Intermediate in the aromatase reaction. |

Data presented is for illustrative purposes with analogous substrates, as specific kinetic values for this compound were not found in the reviewed literature.

Modulation of Enzyme Activity by Endogenous Factors

The activity of steroidogenic enzymes is not static but is dynamically regulated by a variety of endogenous factors, ensuring that steroid hormone levels are appropriate for the physiological state of the organism. This regulation occurs at the levels of gene expression, protein synthesis, and direct enzymatic activity.

Hormonal Regulation: The expression and activity of enzymes like 3β-HSD and aromatase are under tight hormonal control. For instance, in Leydig cells, high doses of human chorionic gonadotropin (hCG) can lead to the down-regulation of 3β-HSD mRNA and protein levels, creating a steroidogenic lesion. oup.com Adrenocorticotropic hormone (ACTH) and angiotensin II are also known to regulate 3β-HSD expression in the adrenal glands. oup.com Aromatase expression is controlled by tissue-specific promoters that are responsive to hormones and cytokines.

Cofactor Availability: The catalytic cycles of reductases and dehydrogenases are dependent on cofactors, primarily NADPH and NAD⁺. The intracellular ratio of NADPH to NADP⁺ is a critical determinant of the directionality of these reversible reactions. A high NADPH/NADP⁺ ratio, as is typical in many cells, favors reductive pathways, such as the conversion of a ketosteroid to a hydroxysteroid by an HSD or the 5α-reduction of a Δ⁴-steroid. nih.gov

Substrate and Product Inhibition: Enzyme activity can be modulated by the concentrations of substrates and products. For example, some 5α-reductase inhibitors are steroidal molecules that act as competitive inhibitors. wikipedia.org The accumulation of a product can also cause feedback inhibition, slowing down its own production.

Molecular Mechanisms of Action and Receptor Interactions

Prohormonal Conversion to Androgen Receptor Ligands (e.g., Nandrolone)

19-Nor-5-androstenediol is classified as a synthetic anabolic-androgenic steroid and is recognized primarily as an androgen prohormone, a precursor that is metabolically converted to active hormones. wikipedia.orgiiab.me Its principal anabolic activity is attributed to its in vivo conversion to the potent androgen receptor ligand, nandrolone (B1676933) (19-nortestosterone). wada-ama.org This metabolic transformation is a critical step in mediating its physiological effects.

The key enzymatic reaction responsible for this conversion is catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govglowm.com This enzyme oxidizes the 3β-hydroxyl group of this compound and isomerizes the double bond from the Δ5 position to the Δ4 position, yielding nandrolone. glowm.com Studies involving the administration of related 19-nor prohormones, such as 19-nor-4-androstenediol, have confirmed the subsequent detection of nandrolone and its metabolites (like 19-norandrosterone (B1242311) and 19-noretiocholanolone) in plasma and urine, substantiating the prohormone concept. nih.govresearchgate.net While direct, detailed metabolic studies on this compound are less common in the literature than for its Δ4 isomer, the established metabolic pathways for Δ5-steroids strongly support its role as a nandrolone precursor. wada-ama.orgglowm.com The conversion to nandrolone is significant because nandrolone itself is a potent agonist of the androgen receptor. nih.gov

Direct Receptor Binding Affinities

While much of its activity is mediated through its conversion to nandrolone, this compound and its isomers can also interact directly with steroid hormone receptors, albeit with different affinities compared to their more potent metabolites.

Direct binding assays have shown that 19-nor steroids generally exhibit a lower binding affinity for the androgen receptor (AR) compared to primary androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.gov For instance, the related compound 19-nor-4-androstenediol (bolandiol) was found to bind to the recombinant rat androgen receptor with a significantly lower affinity than testosterone, DHT, or its own metabolite, nandrolone. nih.gov

This weaker binding affinity translates to reduced potency in functional assays. In studies measuring the ability of the compound to activate gene transcription via the androgen receptor (transactivation), 19-nor-4-androstenediol was considerably less potent than DHT or nandrolone. nih.govresearchgate.net One study reported that the transactivation potency of bolandiol (B191990) via the human AR was only 4–9% of that of testosterone, DHT, and nandrolone. nih.gov This suggests that the direct androgenic effect of this compound itself is likely to be modest and that its primary mechanism of androgenic action is through its conversion to the more potent AR agonist, nandrolone. drugbank.com

19-nor steroids, including this compound, also possess the ability to bind to estrogen receptors (ERα and ERβ). The structural feature of lacking the C-19 methyl group, a characteristic of this class of compounds, appears to facilitate binding to the estrogen receptor. nih.gov Research on various androstane (B1237026) and 19-nor-androstane compounds has shown that the removal of this methyl group enhances affinity for the estradiol (B170435) receptor in human myometrial and mammary cancer tissue. nih.gov

| Compound | Receptor | Relative Binding Affinity / Potency | Reference |

|---|---|---|---|

| 19-Nor-4-androstenediol (Bolandiol) | Androgen Receptor (AR) | Lower than T, DHT, and Nandrolone | nih.gov |

| 19-Nor-4-androstenediol (Bolandiol) | AR Transactivation | 4–9% as potent as T, DHT, and Nandrolone | nih.gov |

| 19-Nor-4-androstenediol (Bolandiol) | Estrogen Receptor α (ERα) | Weak, but measurable binding | nih.gov |

| 19-Nor-4-androstenediol (Bolandiol) | Estrogen Receptor β (ERβ) | Weak, but measurable binding | nih.gov |

| 19-Nor-androstane compounds | Estrogen Receptor (ER) | Binding is facilitated by removal of C-19 methyl group | nih.gov |

Data for the closely related isomer 19-nor-4-androstenediol is presented due to the limited direct data on this compound. T=Testosterone, DHT=Dihydrotestosterone.

Downstream Gene Expression Regulation and Signaling Pathways

Upon binding to the androgen or estrogen receptors, this compound or its metabolites can initiate a cascade of molecular events that alter the expression of target genes. The steroid-receptor complex acts as a transcription factor, translocating to the cell nucleus and binding to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. nih.govyoutube.com This binding can either activate or repress gene transcription, leading to changes in protein synthesis and, consequently, cellular function. nih.gov

For example, in vivo experiments with the related prohormone 19-norandrostenedione (B190405) in rats demonstrated a stimulation of androgen receptor (AR) and myostatin mRNA expression in the gastrocnemius muscle. researchgate.net The regulation of such genes is fundamental to the anabolic effects of these compounds on skeletal muscle. Androgens are known to regulate a wide array of genes involved in cell growth and differentiation. nih.gov The specific genes regulated by this compound would be expected to overlap with those regulated by its metabolite nandrolone, influencing pathways related to muscle protein synthesis and bone metabolism. nih.gov Furthermore, androgens can influence gene expression through epigenetic modifications, such as altering histone methylation patterns, which can make promoter regions more or less accessible to the transcriptional machinery. nih.gov

The activation of signaling pathways is also a key component of its mechanism. The binding of a ligand to a steroid receptor can trigger interactions with coactivator or corepressor proteins, which in turn can activate signaling cascades like the MAPK pathway. nih.govmdpi.com These pathways can further modulate gene transcription and mediate the broader physiological responses to the steroid. researchgate.net

Putative Non-Genomic Actions

Beyond the classical genomic pathway that involves gene transcription, androgens are also implicated in rapid, non-genomic actions. nih.gov These effects occur within seconds to minutes and are too rapid to be explained by the processes of transcription and translation. nih.gov Non-genomic signaling does not require the receptor to translocate to the nucleus and bind to DNA. Instead, it can be initiated by steroid receptors located at the cell membrane or within the cytoplasm, leading to the rapid activation of intracellular signaling cascades, such as changes in intracellular calcium concentration. nih.gov

Biological Roles and Physiological Significance in Research Models

Investigations in Mammalian Animal Models (e.g., Rodents)

Research into the specific physiological effects of 19-Nor-5-androstenediol in mammalian animal models is limited. As a synthetic prohormone, its biological significance is primarily understood through its metabolic conversion to the potent anabolic-androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone) and other 19-norandrostanes wikipedia.org. Therefore, the anabolic and androgenic activities observed in research models are largely attributed to these active metabolites. Studies on closely related 19-norsteroid prohormones, such as 19-nor-4-androstenediol and 19-norandrostenedione (B190405), which also convert to nandrolone, provide critical insights into the expected physiological impact of this compound in vivo.

The defining characteristic of 19-norsteroids is their anabolic activity, promoting the growth of skeletal muscle. In studies using orchidectomized (castrated) rat models, which eliminate the influence of endogenous testosterone (B1683101), the administration of nandrolone precursors demonstrates significant anabolic effects. Subcutaneous administration of 19-norandrostenedione was shown to stimulate the growth of the levator ani muscle in rats, a key indicator of anabolic activity nih.govresearchgate.net. However, the same study noted that oral administration of 19-norandrostenedione was an ineffective strategy for stimulating muscle mass increases in the rat model nih.gov.

Similarly, long-term administration of the related isomer, 19-nor-4-androstenediol-3β,17β-diol, to orchidectomized rats prevented the loss of lean body mass and levator ani muscle weight associated with castration in a dose-dependent manner nih.gov. Histological studies in other species, such as pigs, have shown that long-term administration of nandrolone leads to an increase in the diameter and surface area of muscle fibers, providing further evidence of the potent myotrophic effects of this compound's primary metabolite mdpi.com. The anabolic effects of androgens on skeletal muscle are mediated, at least in part, through the androgen receptor (AR) in non-myofiber cells like mesenchymal progenitors nih.gov.

Androgens play a crucial role in the maintenance of bone mass. Research using rodent models demonstrates that nandrolone precursors can exert protective effects on bone tissue. In a study involving orchidectomized male Sprague Dawley rats, long-term treatment with 19-nor-4-androstenediol-3β,17β-diol was effective at preventing the loss in bone mineral density (BMD) that typically occurs following castration nih.gov. The treated rats exhibited dose-dependent higher BMD compared to untreated orchidectomized rats, suggesting a significant bone-sparing effect nih.gov. These findings indicate that the metabolites of 19-norsteroid prohormones act to maintain bone integrity, a key anabolic function.

A significant area of investigation for 19-norsteroids is their potential for tissue selectivity, exhibiting strong anabolic effects with reduced androgenic impact on reproductive tissues compared to testosterone. Studies in rat models have shown that while nandrolone precursors stimulate muscle growth, they have a markedly weaker effect on androgen-dependent reproductive organs like the prostate and seminal vesicles.

For instance, subcutaneous administration of 19-norandrostenedione in rats showed only weak androgenic activity, with minimal stimulation of the prostate or seminal vesicle nih.govresearchgate.net. A comprehensive study on 19-nor-4-androstenediol-3β,17β-diol found that even at doses effective at maintaining muscle mass and bone density in orchidectomized rats, there was little to no stimulation of prostate and seminal vesicle weight nih.gov. This dissociation between anabolic and androgenic effects is a hallmark of the 19-nortestosterone family of steroids and suggests that this compound would likely exhibit similar tissue-sparing properties in its target organs nih.gov.

| Parameter | ORX Control Group | ORX + 19-nor-4-androstenediol (High Dose) | Effect Observed |

|---|---|---|---|

| Levator Ani Muscle Weight | Reduced | Maintained / Increased | Strong Anabolic Effect |

| Lean Body Mass | Reduced | Maintained / Increased | Strong Anabolic Effect |

| Bone Mineral Density | Reduced | Maintained / Increased | Bone-Sparing Effect |

| Prostate Weight | Reduced | Similar to ORX Control | Weak Androgenic Effect |

| Seminal Vesicle Weight | Reduced | Similar to ORX Control | Weak Androgenic Effect |

Data synthesized from research on the related isomer 19-nor-4-androstenediol-3β,17β-diol in male Sprague Dawley rats nih.gov.

Role in Specific Cell Lineages and Primary Cell Cultures (e.g., Porcine Granulosa Cells)

Direct research has identified this compound, under its synonym 5(10)-estrene-3β,17β-diol, as a novel 19-norsteroid produced and metabolized by porcine granulosa cells in primary cultures nih.gov. Granulosa cells are critical to ovarian follicle development and steroidogenesis.

Studies have demonstrated that these cells can synthesize 5(10)-estrene-3β,17β-diol from aromatizable androgens like androstenedione (B190577) and 19-hydroxyandrostenedione nih.gov. The formation of this compound was significantly stimulated by serum and follicle-stimulating hormone (FSH) and was reduced by aromatase inhibitors, suggesting that its biosynthesis may involve enzymes similar to the aromatase complex responsible for estrogen production nih.gov.

Furthermore, porcine granulosa cells actively metabolize 5(10)-estrene-3β,17β-diol into other 19-norsteroids. The primary metabolites identified were 19-norandrostenedione and, to a lesser extent, 19-nortestosterone nih.gov. This indicates that granulosa cells possess the necessary enzymatic machinery to convert 3-hydroxy-5(10)-estrenes into 19-nor-4-ene-3-ketosteroids nih.gov. The substantial production of 5(10)-estrene-3β,17β-diol and 19-norandrostenedione from androstenedione suggests these compounds may have a physiological role in the local ovarian environment during follicular development nih.govnih.gov.

Comparative Physiology of 19-Norsteroids Across Species

The physiology of 19-norsteroids, including this compound, exhibits notable variations and similarities across different species. In pigs, specific ovarian cells can endogenously produce this compound from other androgens, suggesting a potential role in reproductive biology nih.gov. The consumption of edible parts from non-castrated pigs, which can contain nandrolone, has been shown to result in the urinary excretion of its metabolite, 19-norandrosterone (B1242311), in humans wikipedia.org.

In humans, the endogenous production of nandrolone metabolites is also documented, although typically at very low levels. This production is thought to occur as a side reaction during the aromatization of androgens to estrogens, a pathway that is conserved across many species wada-ama.org. This endogenous production can be influenced by physiological states such as pregnancy mdpi.com.

In research models, the physiological response to exogenous 19-norsteroids highlights their tissue-selective potential. Rodent models demonstrate a clear separation of potent anabolic effects on muscle and bone from weaker androgenic effects on reproductive tissues nih.govnih.gov. This contrasts with testosterone, where anabolic and androgenic effects are more closely linked. The anabolic efficacy of these compounds is dependent on their conversion to nandrolone, a process that occurs in both rodents and humans nih.govnih.gov. However, the route of administration can significantly alter efficacy, as seen in rats where subcutaneous injection was effective while oral administration was not, highlighting species- and method-dependent differences in metabolism and bioavailability nih.gov.

Advanced Analytical Methodologies for 19 nor 5 Androstenediol and Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 19-nor-5-androstenediol and its related compounds, providing the necessary separation from interfering substances in biological samples. Gas chromatography and high-performance liquid chromatography are the primary techniques employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the metabolic profiling of steroids, including the metabolites of this compound. Due to the low volatility of steroids, a derivatization step is typically required to make them suitable for GC analysis oup.comnih.gov. This chemical modification enhances the thermal stability and volatility of the analytes nih.gov. Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose nih.gov.

GC-MS offers excellent chromatographic resolution, which is crucial for separating the various steroid isomers and metabolites present in a biological sample jst.go.jpnih.gov. Following oral administration of 19-nor-4-androstenediol, a related prohormone, GC-MS analysis of plasma has identified norandrosterone and noretiocholanolone as the main metabolites, primarily in the glucuronide fraction. Nandrolone (B1676933) and norandrostenedione were also detected at lower concentrations nih.gov. The electron impact (EI) ionization mode in GC-MS provides detailed fragmentation patterns, creating mass spectra that serve as fingerprints for specific compounds, which can be compared against spectral libraries for identification oup.comfda.gov.

The capabilities of GC-MS in steroid analysis are summarized in the table below:

| Feature | Description | Reference |

| Principle | Separation of volatile compounds followed by mass-based detection. | oup.com |

| Sample Type | Primarily urine and plasma. | nih.gov |

| Key Advantage | High resolution and specificity for complex steroid profiles. | jst.go.jpnih.gov |

| Derivatization | Necessary to increase volatility; common agents include BSTFA for silylation. | oup.comfda.gov |

| Identified Metabolites | Norandrosterone, Noretiocholanolone, Nandrolone, Norandrostenedione. | nih.gov |

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of steroids and their metabolites nih.govresearchgate.net. A significant advantage of HPLC, particularly when coupled with mass spectrometry (LC-MS), is that derivatization is not always necessary, which can simplify sample preparation researchgate.net. However, for certain applications, derivatization can be used to enhance the ionization efficiency and, consequently, the sensitivity of the analysis nih.govresearchgate.net.

Reversed-phase HPLC, using columns like C18, is a common mode of separation for steroids nih.gov. The choice of mobile phase composition is critical for achieving the desired selectivity nih.gov. While GC-MS has historically been a reference method, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly prevalent in steroid analysis due to its high throughput and sensitivity oup.comnih.gov. LC-MS/MS is particularly advantageous for analyzing a panel of multiple steroids simultaneously from a small sample volume nih.govquestdiagnostics.com. For instance, methods have been developed to analyze up to 19 different steroid hormones in serum or urine using LC-MS/MS nih.govlcms.cz.

| Technique | Application in Steroid Analysis | Key Features | Reference |

| HPLC-UV | Quantification of hormones in biological fluids. | Detection limit in the nanogram range. | nih.govspringernature.com |

| HPLC-FLD | Analysis of steroids after derivatization to introduce fluorophores. | High sensitivity and low detection limits. | nih.gov |

| LC-MS/MS | Comprehensive steroid profiling and multi-analyte quantification. | High specificity, sensitivity, and throughput. | oup.comnih.gov |

Comprehensive screening methods aim to detect a wide range of steroids in a single analysis. These approaches are crucial in anti-doping control and clinical diagnostics. GC-MS and LC-MS/MS are the primary platforms for these comprehensive screens nih.govquestdiagnostics.com. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, coupled with gas chromatography (GC-Q-Orbitrap HRMS), has been developed for broad, untargeted screening of steroidal compounds in biological matrices like bovine and porcine urine wur.nl. These methods allow for the creation of extensive in-house libraries containing mass spectra and retention times for a large number of steroids, including this compound wur.nl.

Isotopic Analysis for Endogenous vs. Exogenous Differentiation (e.g., GC/C/IRMS)

A significant challenge in steroid analysis is distinguishing between endogenously produced hormones and their synthetic, exogenously administered counterparts. Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is the definitive technique for this purpose nih.govijper.org. This method measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in the steroid molecule ijper.org.

Synthetic steroids are typically derived from plant sources that have a different ¹³C/¹²C ratio compared to the precursors of endogenous human steroids. This difference in isotopic signature is passed on to the steroid and its metabolites. By comparing the ¹³C/¹²C ratio of a target compound, such as 19-norandrosterone (B1242311) (the main metabolite of this compound), to that of an endogenous reference compound (ERC) like androsterone (B159326), the origin of the target steroid can be determined dshs-koeln.de. A significant difference in these ratios indicates an exogenous source ijper.org.

The application of GC/C/IRMS is mandatory in anti-doping analysis when concentrations of certain steroids fall within a specific range dshs-koeln.de. For 19-norandrosterone, IRMS confirmation is required for concentrations between 2 and 10 ng/mL in urine dshs-koeln.de. The sample preparation for GC/C/IRMS is extensive and requires highly purified extracts to avoid isotopic interferences ijper.orgresearchgate.net.

Sample Preparation and Derivatization Strategies for Analytical Purity

Effective sample preparation is crucial for the accuracy and reliability of any analytical method for steroid analysis. The goal is to isolate the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to achieve the required sensitivity nih.gov. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) nih.govmdpi.com.

For the analysis of conjugated steroids, such as glucuronides, an enzymatic hydrolysis step using β-glucuronidase is necessary to release the free steroid before extraction ijper.orgdshs-koeln.de. The choice of extraction solvent and SPE sorbent is optimized to maximize the recovery of the target steroids mdpi.com. For instance, SPE with C18 sorbents is effective for the cleanup and extraction of endogenous steroids from biological samples mdpi.com.

Derivatization is a key step, particularly for GC-MS analysis. It involves a chemical reaction to modify the functional groups of the steroid, making it more amenable to chromatographic analysis oup.comnih.gov. The most common derivatization for steroids is silylation, which converts hydroxyl groups to trimethylsilyl (TMS) ethers. This process increases the volatility and thermal stability of the steroid molecules nih.gov. For LC-MS, derivatization can be employed to improve ionization efficiency and thus enhance detection sensitivity researchgate.net. For example, dansylation of estrogens has been shown to significantly improve their sensitivity in LC-MS/MS analysis nih.gov.

The following table summarizes common sample preparation and derivatization steps:

| Step | Purpose | Common Reagents/Methods | Reference |

| Hydrolysis | To cleave conjugated metabolites (e.g., glucuronides). | β-glucuronidase from E. coli. | dshs-koeln.de |

| Extraction | To isolate steroids from the biological matrix. | Solid-Phase Extraction (SPE) with C18 or Oasis HLB, Liquid-Liquid Extraction (LLE) with TBME or n-pentane. | wur.nldshs-koeln.demdpi.com |

| Purification | To remove interferences, especially for IRMS. | High-Performance Liquid Chromatography (HPLC). | ijper.orgdshs-koeln.de |

| Derivatization (GC-MS) | To increase volatility and thermal stability. | Silylation reagents (e.g., MSTFA, BSTFA). | nih.govfda.gov |

| Derivatization (LC-MS) | To enhance ionization and sensitivity. | Picolinic acid, Dansyl chloride. | nih.govresearchgate.net |

Research Models and Experimental Approaches for 19 nor 5 Androstenediol Studies

In Vitro Cellular Systems and Organ Cultures

In vitro models are fundamental for dissecting the molecular interactions of 19-Nor-5-androstenediol at the cellular level, independent of systemic physiological effects. These systems allow for controlled experiments to assess specific activities such as receptor binding, gene activation, and cytotoxicity.

Cell-Based Bioassays: Human cell lines are extensively used to study the effects of androgens and related steroids. For instance, human prostate cancer cell lines such as DU145, PC-3, and LNCaP are common models for investigating androgen receptor (AR) activation. pnas.org In these assays, cells are transfected with a reporter gene system, where the expression of a measurable protein (like luciferase or chloramphenicol acetyltransferase) is driven by an androgen-responsive promoter. pnas.org The introduction of this compound to the cell culture would allow researchers to quantify its ability to activate the AR and trigger downstream gene expression. pnas.org

Specialized reporter cell lines, such as the AR CALUX® (Chemically Activated Luciferase Expression) bioassay, which utilizes the human U2-OS osteosarcoma cell line, offer a highly selective and sensitive platform to screen for androgenic or anti-androgenic activity of compounds like nor-steroids. oup.com

Cytotoxicity and Viability Assays: To understand the potential cytotoxic effects of this compound, various cell lines can be employed. Studies on the related steroids dehydroepiandrosterone (DHEA) and 5-androstenediol (5-AED) have utilized human cancer cell lines like HeLa (cervical cancer) and K562 (erythroleukemia), as well as non-cancerous lines like Wi-38 (human fetal lung fibroblasts), to determine the compound's impact on cell viability, often measured by assays that quantify metabolic activity or membrane integrity. nih.gov

Organ Cultures: Prostate organ culture provides a more complex in vitro system that preserves the three-dimensional tissue architecture and cell-cell interactions. Explants from rat ventral prostates have been used to study the metabolism of C19 steroids. oup.com In such a model, the tissue is maintained in a culture medium to which this compound can be added. Subsequent analysis of the tissue and medium can identify the metabolic products formed, offering insights into the enzymatic pathways that modify the compound within a target tissue. oup.com Similarly, testicular organ culture models are used to investigate how steroidogenesis and signaling pathways are affected by various compounds. nih.gov

| Model System | Cell/Tissue Type | Typical Application | Relevant Findings for Related Steroids |

|---|---|---|---|

| Cell-Based Bioassay | DU145, PC-3, LNCaP (Prostate Cancer) | Androgen Receptor (AR) Transactivation | 5-Androstenediol demonstrated the ability to activate AR transcriptional activity. pnas.orgpnas.org |

| Reporter Cell Line | AR CALUX® (U2-OS Osteosarcoma) | Screening for Androgenic/Anti-androgenic Activity | Used to test various steroids, including 19-nor-testosterone, for receptor interaction. oup.com |

| Cytotoxicity Assay | HeLa, K562 (Cancer); Wi-38 (Non-cancer) | Determining Impact on Cell Viability | DHEA and 5-AED derivatives showed micromolar cytotoxic activity toward HeLa and K562 cells. nih.gov |

| Organ Culture | Rat Ventral Prostate Explants | Metabolism of C19 Steroids | Demonstrated conversion of DHEA to androst-5-ene-3β,17β-diol and epiandrosterone. oup.com |

Ex Vivo Tissue Preparations

Ex vivo studies utilize freshly isolated tissues or biological fluids to examine the biochemical behavior of a compound in a setting that closely mimics the physiological environment. These preparations are particularly valuable for studying metabolism and stability.

One critical application of ex vivo models is in understanding the stability of nor-steroids in biological samples. Research on the related compound 19-norandrostenedione (B190405) in equine plasma and urine has shown that it can be generated spontaneously during sample storage, which is a critical finding for interpreting analytical results. nih.govsemanticscholar.org An ex vivo study of this compound would involve incubating the compound in fresh plasma or urine samples under various temperature and time conditions to assess its stability and potential for non-enzymatic conversion or degradation. nih.gov

Tissue homogenates are another key ex vivo tool. For example, human prostate homogenates have been used to identify the primary metabolites of DHEA. wpi.edu To study the metabolism of this compound, it could be incubated with homogenates from relevant tissues like the liver, prostate, or muscle. Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would identify the resulting metabolites, providing a profile of its metabolic fate in specific tissues. This approach can also be used with subcellular fractions, such as liver cytosol, to investigate the role of specific enzymes, like 5α-reductase, in the compound's metabolism. oup.com

Animal Models for Investigating Biological Effects (e.g., Orchiectomized Rats)

To understand the systemic physiological effects of this compound, animal models are indispensable. The orchiectomized (castrated) rat is a standard and crucial model for assessing the androgenic and anabolic activities of exogenous steroids.

The Orchiectomized Rat Model: Orchiectomy involves the surgical removal of the testes, the primary source of endogenous testosterone (B1683101). nih.govnih.gov This creates a hormonal baseline, ensuring that any observed physiological changes following the administration of a test compound are due to the compound itself and not fluctuations in endogenous androgens. nih.gov

In a typical study, mature male rats are orchiectomized and allowed a recovery period. The animals are then treated with this compound, a vehicle control, and often a positive control like testosterone or dihydrotestosterone (B1667394) (DHT). After a set treatment period, key tissues are harvested and weighed. oup.comoup.com

Anabolic Activity is primarily assessed by measuring the change in weight of the levator ani muscle, a muscle that is highly responsive to anabolic steroids. oup.com

Androgenic Activity is determined by measuring the change in weight of androgen-dependent reproductive tissues, such as the ventral prostate and seminal vesicles. oup.comnih.govoup.com

By comparing the dose-response effects on the levator ani muscle versus the prostate and seminal vesicles, researchers can calculate an "anabolic/androgenic ratio." A compound that stimulates significant muscle growth with minimal impact on prostate weight would be considered to have favorable tissue selectivity. oup.com This model was effectively used to demonstrate that the related compound 19-nor-4-androstenediol-3β,17β-diol increased muscle and bone mass without significant stimulation of prostate growth in male rats. oup.com

| Parameter | Description | Purpose |

|---|---|---|

| Animal | Orchiectomized (Castrated) Male Rat | Removes endogenous testosterone, providing a clear baseline to measure the effects of an exogenous steroid. nih.gov |

| Anabolic Endpoint | Weight of Levator Ani Muscle | Measures the muscle-building (anabolic) effects of the test compound. oup.com |

| Androgenic Endpoint | Weight of Ventral Prostate and Seminal Vesicles | Measures the masculinizing (androgenic) effects on reproductive tissues. oup.com |

| Control Groups | Vehicle (placebo), Positive Control (e.g., Testosterone, DHT) | Provides a baseline for comparison and validates the responsiveness of the model. oup.com |

| Primary Outcome | Anabolic/Androgenic Ratio | Quantifies the tissue selectivity of the compound, comparing its desired anabolic effects to its undesired androgenic effects. oup.com |

Methodological Considerations in Experimental Design and Interpretation

The accurate design and interpretation of studies on this compound require careful consideration of several methodological factors to ensure the validity of the results.

Sample Stability and Artifacts: As demonstrated with related nor-steroids, the potential for spontaneous, non-enzymatic generation of the compound or its metabolites in ex vivo samples during storage is a significant concern. nih.gov Experimental protocols must include immediate analysis of fresh samples or validation of storage conditions (e.g., temperature, duration) to prevent the misinterpretation of results as true endogenous production. nih.gov

Metabolic Conversion: The biological activity observed may not be from the administered parent compound but from its metabolites. oup.com For example, this compound could potentially be converted in vivo to more potent androgens like 19-nortestosterone. Experimental designs should, where possible, include the measurement of major potential metabolites in serum and target tissues to determine the true active agent. oup.com

Bioavailability: The route of administration and formulation can significantly impact the bioavailability of a steroid. nih.gov Studies on related compounds have shown that oral bioavailability can be low. nih.gov Therefore, interpreting results requires knowledge of the compound's absorption and distribution, and comparisons between studies using different administration routes must be made with caution.

Appropriate Controls: The inclusion of both negative (vehicle) and positive (well-characterized androgens like testosterone or DHT) controls is essential in animal studies. oup.comoup.com This allows for a direct comparison of the potency and tissue selectivity of this compound against established standards. Furthermore, in mechanistic in vitro studies, the use of specific inhibitors (e.g., an AR antagonist like hydroxyflutamide or a 5α-reductase inhibitor like finasteride) can help elucidate the specific pathways through which the compound exerts its effects. pnas.orgoup.com

Future Research Directions and Unanswered Questions in 19 nor 5 Androstenediol Studies

Elucidation of Novel Metabolic Pathways and Metabolites

The metabolic conversion of 19-Nor-5-androstenediol is understood to primarily yield nandrolone (B1676933) and its subsequent metabolites, 19-norandrosterone (B1242311) (NA) and 19-noretiocholanolone (B1255105) (NE), which are excreted as glucuronide and sulphate conjugates. nih.govsemanticscholar.orgdshs-koeln.de However, the full metabolic profile is likely more complex. Future research should focus on identifying and characterizing less abundant or previously unidentified metabolites.

Initial studies have laid the groundwork, showing that the relative abundances of conjugated metabolites fluctuate over time, suggesting complex and potentially competing metabolic pathways. semanticscholar.org For instance, a few hours after administration of a related compound, NA glucuronide is the main metabolite, but days later, NA sulphate becomes predominant. semanticscholar.org Furthermore, studies in non-human systems, such as porcine granulosa cells, have identified the formation of other 19-norsteroids like 5(10)-estrene-3β,17β-diol and 19-norandrostenedione (B190405) from androgen precursors, suggesting that alternative enzymatic pathways may exist and could be relevant in other biological systems. nih.gov

The pursuit of novel metabolites is critical. The identification of unique metabolic products could provide more specific biomarkers for this compound administration and offer new insights into the enzymatic processes governing steroid metabolism. Advanced mass spectrometry techniques could be employed to mine biological samples for these novel compounds, including those with atypical structures such as a fully reduced A-ring or further oxidation at different positions on the steroid backbone. researchgate.net

Table 1: Known and Potential Metabolites of this compound and Related Compounds

| Metabolite Name | Parent Compound(s) | Typical Conjugation | Key Findings |

|---|---|---|---|

| Nandrolone | This compound, 19-Nor-4-androstenediol | Glucuronide, Sulphate | Key active intermediate. dshs-koeln.de |

| 19-Norandrosterone (NA) | Nandrolone, this compound | Glucuronide, Sulphate | Major urinary metabolite used for detection. nih.govhmdb.ca |

| 19-Noretiocholanolone (NE) | Nandrolone, this compound | Glucuronide, Sulphate | Second major urinary metabolite. nih.govresearchgate.net |

| 5(10)-estrene-3β,17β-diol | Androstenedione (B190577) | Not specified | Novel 19-norsteroid produced by porcine granulosa cells. nih.gov |

Deeper Understanding of Tissue-Specific Responses and Selectivity

One of the most intriguing areas for future investigation is the apparent tissue selectivity of 19-norsteroids. Studies in rat models using the related compound 19-nor-4-androstenediol-3β,17β-diol have demonstrated potent anabolic effects, such as maintaining muscle and bone mass, with significantly reduced androgenic activity in the prostate and seminal vesicles. nih.govnih.govoup.com This profile is characteristic of a Selective Androgen Receptor Modulator (SARM), yet the precise mechanisms behind this selectivity remain unknown. nih.govoup.com

Several hypotheses warrant further exploration. The tissue-specific effects could be due to:

Differential Metabolism: Tissues may metabolize this compound differently. Its anabolic activity might depend on its conversion to the more potent 19-nortestosterone by enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govnih.gov The expression and activity levels of such enzymes could vary significantly between muscle, bone, and prostate tissue, leading to different local concentrations of active hormones.

Receptor Conformation: The binding of this compound or its metabolites to the androgen receptor (AR) may induce a unique conformational change. This could, in turn, lead to the recruitment of different co-activator or co-repressor proteins in a tissue-specific manner, ultimately altering downstream gene transcription.

Nongenomic Signaling: The possibility of rapid, nongenomic signaling pathways being activated has been proposed but remains controversial. nih.govnih.gov Future studies should rigorously investigate whether this compound can trigger intracellular signaling cascades independent of direct gene regulation.

Clarifying these mechanisms is essential for understanding how anabolic and androgenic effects can be dissociated and could inform the development of future therapeutic agents with improved tissue selectivity.

Identification of Uncharacterized Receptor Interactions and Signaling Cascades

The primary mechanism of action for this compound is believed to be mediated through its conversion to nandrolone, which then acts on the androgen receptor (AR). nih.gov However, direct interactions of the parent compound and its various metabolites with a range of steroid receptors are not fully characterized. Research indicates that the related compound bolandiol (B191990) binds weakly to the AR compared to testosterone (B1683101) and DHT. nih.gov It also exhibits a low but measurable affinity for the progesterone (B1679170) receptor (PR) and can weakly bind to and activate the estrogen receptor (ER). nih.gov

What is the functional consequence of weak PR and ER activation? Could these interactions mediate some of the observed tissue-specific effects or contribute to other biological activities?

Does this compound interact with other, less-characterized receptors, such as orphan nuclear receptors?

Can this compound activate non-classical, membrane-bound steroid receptors to initiate rapid signaling events? While debated, the potential for androgens to activate kinase signaling cascades has been reported in various cell types and warrants investigation for this specific compound. nih.gov

A comprehensive screening of this compound and its key metabolites against a panel of steroid and orphan receptors is a critical next step. Furthermore, exploring downstream signaling pathways beyond classical genomic regulation will be vital to constructing a complete picture of its molecular pharmacology.

Development of Advanced Analytical Techniques for Trace Analysis

The detection of this compound and its metabolites, particularly 19-norandrosterone, is crucial for anti-doping control. Current methods rely on sensitive techniques like gas chromatography/mass spectrometry (GC/MS) and gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). nih.govnih.gov While effective, there is a continuous need to push the limits of detection and improve analytical workflows.

Future research in this area should focus on:

Enhanced Sensitivity: Developing methods with lower limits of detection is essential for distinguishing between exogenous administration and potential trace amounts from other sources, such as contamination of nutritional supplements or rare instances of in-situ demethylation of urinary steroids. nih.govresearchgate.net This requires both improvements in instrumental sensitivity and more efficient sample purification techniques. nih.gov

Streamlined Sample Preparation: Current methods can be labor-intensive, involving multiple extraction and purification steps. Research into simplified, high-throughput sample preparation techniques, potentially using advanced solid-phase extraction (SPE) materials or liquid-liquid extraction (LLE) protocols, would be highly beneficial for routine screening.

Comprehensive Metabolite Profiling: Analytical methods should be expanded to simultaneously quantify a wider range of metabolites, including both glucuronide and sulphate conjugates, in various biological matrices like plasma and urine. semanticscholar.org This would provide a more detailed pharmacokinetic profile and could increase the window of detection following administration. The application of liquid chromatography-mass spectrometry (LC-MS) could offer advantages in this area. nih.gov

Exploration of Biological Roles in Understudied Organisms or Systems

The vast majority of research on this compound has been conducted in humans, for doping control purposes, and in laboratory rats to study its anabolic and androgenic effects. nih.govnih.gov This leaves a significant gap in our understanding of its potential roles or effects in other species.

Future studies could productively explore:

Endogenous Production in Other Species: The detection of 19-nortestosterone in the intact boar and the biosynthesis of novel 19-norsteroids in porcine granulosa cells suggest that these compounds may have endogenous physiological roles in certain animals. nih.govnih.gov Investigating the presence and function of this compound or related compounds in a wider range of species could reveal novel biological functions related to reproduction or development.

Alternative Animal Models: Standard laboratory rodents like mice and rats lack a distinct adrenal zona reticularis, the zone responsible for producing androgen precursors in humans. mdpi.com The spiny mouse (Acomys cahirinus), which possesses an adrenal structure more similar to humans, could serve as a valuable new model for studying the metabolism and physiological effects of adrenal-derived androgens and their synthetic analogues. mdpi.com

Comparative Endocrinology: Examining the effects of this compound in diverse biological systems, such as fish, birds, or other mammals, could provide insights into the evolution of androgen signaling and the structural features of steroids that determine tissue-specific responses.

By expanding the scope of research beyond its current narrow focus, the scientific community can begin to understand the broader biological significance of this class of synthetic steroids.

Q & A

Q. What are the key structural features and isomeric forms of 19-Nor-5-androstenediol relevant to its identification in research settings?

Methodological Answer: this compound exists as two diastereomers differentiated by hydroxyl group orientation at the 3-position: 3α,17β-dihydroxyestr-5-ene and 3β,17β-dihydroxyestr-5-ene. Structural identification requires nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry, complemented by high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₁₉H₂₈O₂). Researchers should reference CAS numbers (e.g., 19793-20-5 for 19-norandrostenediol isomers) and cross-validate against regulatory databases to avoid misclassification .

Q. What are the standard analytical methods for differentiating between 3α and 3β isomers of this compound in biological samples?

Q. How does the regulatory status of this compound impact experimental design in pharmacological studies?

Methodological Answer: As a Schedule III controlled substance in the U.S., researchers must obtain DEA licenses for procurement and use. Experimental designs should include strict chain-of-custody documentation and secure storage protocols. In vivo studies require justification of dosage ranges to avoid triggering anti-doping or misuse concerns. Compliance with the Controlled Substances Act (21 U.S.C. § 812) necessitates institutional review board (IRB) approvals and adherence to Good Laboratory Practice (GLP) guidelines .

Advanced Research Questions

Q. What in vitro and in vivo models are most appropriate for studying the metabolic conversion of this compound to active androgen metabolites?

Methodological Answer:

- In vitro : Use human hepatocyte cultures or liver microsomes to study cytochrome P450 (CYP3A4)-mediated conversion to nandrolone. Monitor metabolites via LC-MS/MS with deuterated internal standards.

- In vivo : Rodent models (e.g., castrated male rats) allow assessment of androgen receptor (AR) activation via tissue-specific effects (e.g., levator ani muscle hypertrophy). Isotope-labeled this compound (e.g., ¹⁴C or ³H) enables tracking of biodistribution and metabolic fate .

Q. How can researchers resolve contradictory data regarding the tissue-specific activity of this compound metabolites?

Methodological Answer: Discrepancies often arise from isomer-specific activity or variations in local enzyme expression (e.g., 5α-reductase in prostate vs. muscle). Strategies include:

Isomer-pure studies : Synthesize/enrich 3α or 3β isomers to isolate pharmacological effects.

Gene knockout models : Use CRISPR/Cas9-modified cell lines lacking specific enzymes (e.g., AKR1C3) to clarify metabolic contributions.

Tissue microarrays : Compare AR activation in prostate, skeletal muscle, and liver tissues via luciferase reporter assays .

Q. What methodological considerations are critical when quantifying this compound's androgen receptor binding affinity compared to classical androgens?

Methodological Answer: Competitive binding assays using ³H-labeled dihydrotestosterone (DHT) and AR-rich tissues (e.g., rat prostate cytosol) must account for:

- Serum binding proteins : Use charcoal-stripped serum to minimize sex hormone-binding globulin (SHBG) interference.

- Non-genomic effects : Combine radioligand assays with functional readouts (e.g., AR nuclear translocation via immunofluorescence).

- Cross-reactivity : Validate antibodies/metabolite detectors to avoid false positives from structurally related prohormones (e.g., 19-Nor-4-androstenediol) .

Retrosynthesis Analysis